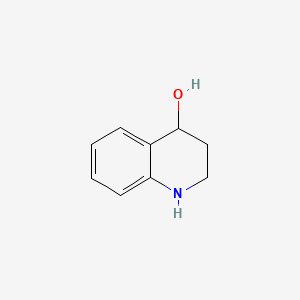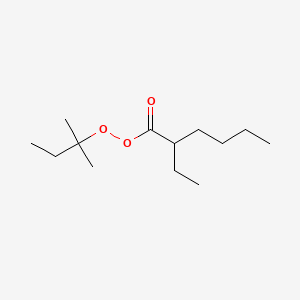
tert-Amyl peroxy-2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-amyl peroxy-2-ethylhexanoate appears as colorless to pale yellow liquid. May explode if exposed to heat , shock, or friction. Material must be stored and transported in temperature controlled container. Insoluble in water.
Applications De Recherche Scientifique
Decomposition Kinetics
The thermal decomposition of tert-Amyl peroxy-2-ethylhexanoate (TAPO) has been extensively studied. Research indicates that TAPO and similar aliphatic tert-amyl (TA) peroxyesters exhibit first-order decomposition kinetics. These kinetics are influenced by factors such as pressure, temperature, and the nature of the R moiety's carbon atom that is in α-position to the carbonyl group. The activation energies and volumes observed suggest differing decomposition mechanisms based on the nature of the R group's carbon atom (Buback, Nelke, & Vögele, 2003).
Polymerization Processes
TAPO is used as a difunctional radical initiator in Reverse Iodine Transfer Polymerization (RITP) for styrene, methyl methacrylate, and butyl acrylate. Its decomposition leads to the generation of free radicals, instrumental in initiating polymerization. The efficiency of this process can be quantified through parameters such as the apparent efficiency coefficients α and β (Enríquez-Medrano et al., 2016).
Hazard Evaluation in Presence of Metal Ions
The thermal hazard of TAPO mixed with metal ions such as Cu2+, Ni2+, and Fe2+ has been assessed. This research is crucial for safety in industrial processes, as the mixing with contaminants like metal ions can lead to runaway reactions and accelerated decomposition (Tsai et al., 2013).
Impact of Water and NaOH Solution
The thermal hazard of tert-amyl peroxy-2-ethylhexanoate mixed with impurities like water and sodium hydroxide solution has been evaluated. This research is significant for understanding the safety implications of common impurities in the polymerization process (Hua et al., 2020).
Green Technology in Process Manufacturing
Studies have focused on green technology to improve the process manufacturing and storage management of organic peroxides like TAPO. These studies aim to enhance safety and efficiency in the chemical industry, particularly in contexts involving polymerization initiators and cross-linking agents (Lin & Tseng, 2012).
Radical Addition in Organic Synthesis
TAPO has been used to initiate the radical acylation of allyl ester with benzaldehyde, synthesizing carbonyl-containing compounds. This reaction demonstrates the utility of TAPO in organic synthesis, particularly in creating compounds with potential applications in various fields (Sun et al., 2022).
Propriétés
Numéro CAS |
686-31-7 |
|---|---|
Nom du produit |
tert-Amyl peroxy-2-ethylhexanoate |
Formule moléculaire |
C13H26O3 |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
2-methylbutan-2-yl 2-ethylhexaneperoxoate |
InChI |
InChI=1S/C13H26O3/c1-6-9-10-11(7-2)12(14)15-16-13(4,5)8-3/h11H,6-10H2,1-5H3 |
Clé InChI |
IFXDUNDBQDXPQZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)OOC(C)(C)CC |
SMILES canonique |
CCCCC(CC)C(=O)OOC(C)(C)CC |
Autres numéros CAS |
686-31-7 |
Description physique |
Tert-amyl peroxy-2-ethylhexanoate appears as colorless to pale yellow liquid. May explode if exposed to heat , shock, or friction. Material must be stored and transported in temperature controlled container. Insoluble in water. Liquid |
Pictogrammes |
Flammable; Irritant; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



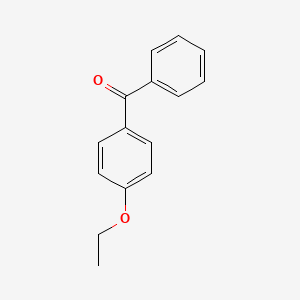
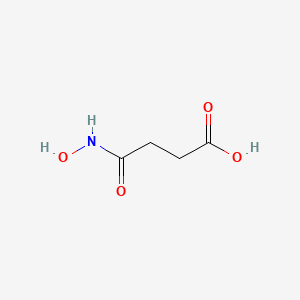

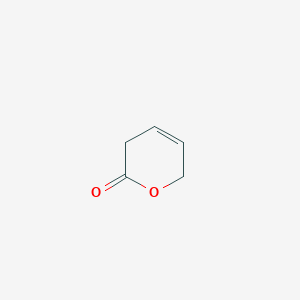
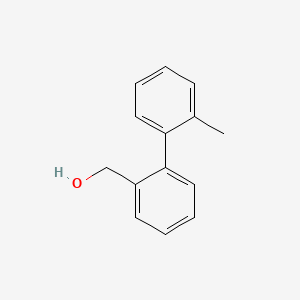
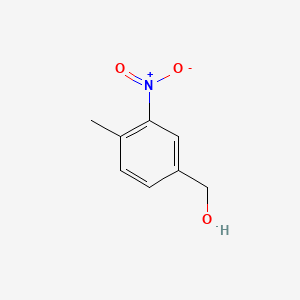
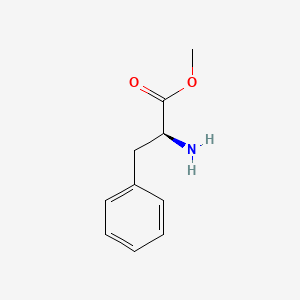
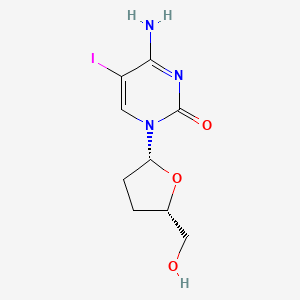
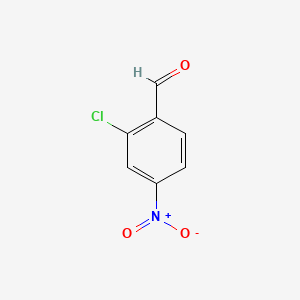
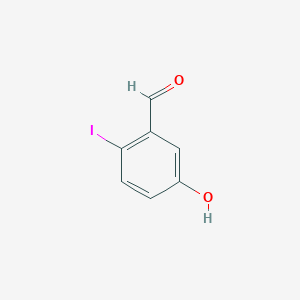
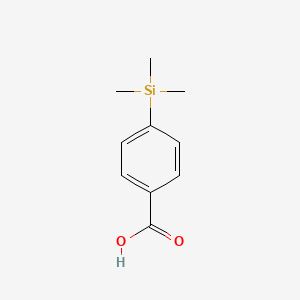
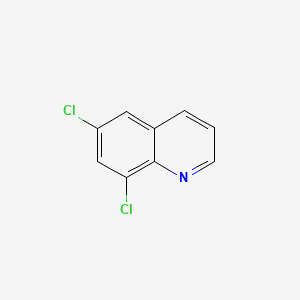
![4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1583625.png)
